molecular formula C9H17O6P B14234774 Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 528846-23-3

Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate

Cat. No.: B14234774
CAS No.: 528846-23-3
M. Wt: 252.20 g/mol
InChI Key: PEMFOUHAPNJKLP-UHFFFAOYSA-N
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Description

Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is an organic compound with the molecular formula C9H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted butenoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzymatic activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be compared with other similar compounds, such as:

    Methyl 4-(diethoxyphosphoryl)-2-butenoate: Similar structure but different stereochemistry.

    Methyl 3-(diethoxyphosphoryl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a butenoate moiety.

    Methyl 4-(diethoxyphosphoryl)-2-isopropoxybut-2-enoate: Contains an isopropoxy group instead of a methoxy group.

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .

Properties

CAS No.

528846-23-3

Molecular Formula

C9H17O6P

Molecular Weight

252.20 g/mol

IUPAC Name

methyl 4-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C9H17O6P/c1-4-13-16(11,14-5-2)15-8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3

InChI Key

PEMFOUHAPNJKLP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC=CC(=O)OC

Origin of Product

United States

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